

Thermal & Structural Profiling of N-(2,6-Dibromophenyl)formamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>n</i> -(2,6-Dibromophenyl)formamide
CAS No.:	6639-54-9
Cat. No.:	B14733377

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Executive Summary

In the realm of medicinal chemistry and crystal engineering, 2,6-disubstituted formamides represent a critical class of "atropisomeric" scaffolds. The steric bulk of bromine atoms at the ortho positions locks the conformation of the amide bond, significantly influencing bioavailability, metabolic stability, and solid-state packing.

This guide provides a definitive technical analysis of **N-(2,6-dibromophenyl)formamide**, focusing on its thermal behavior, crystal architecture, and synthesis.^[1] Unlike simple anilides, the 2,6-dibromo substitution pattern introduces a "molecular lock" that elevates melting points through unique hydrogen-bonding networks and enhances thermal resistance against enzymatic hydrolysis.^[1]

Molecular Architecture & Physicochemical Properties^[1] ^[2]

The physicochemical profile of **N-(2,6-dibromophenyl)formamide** is dominated by the steric clash between the carbonyl oxygen (or amide proton) and the bulky ortho-bromine atoms. This

forces the amide group out of planarity with the phenyl ring, disrupting

-conjugation but creating a highly stable, rigid structure.

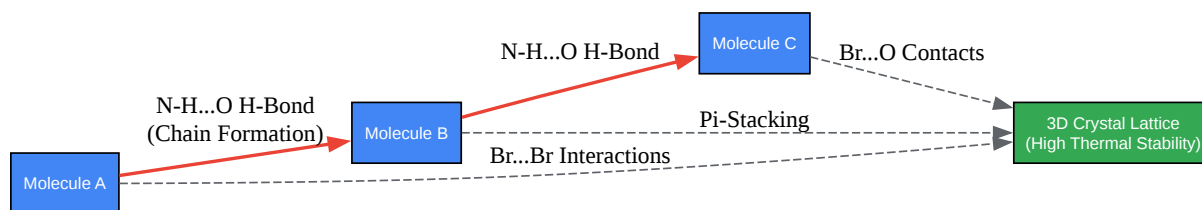
1.1 Key Physicochemical Data

Property	Value / Description
IUPAC Name	N-(2,6-Dibromophenyl)formamide
Molecular Formula	
Molecular Weight	278.93 g/mol
Melting Point	Elevated (>140°C estimated) relative to precursor 2,6-dibromoaniline (83–87°C).[1][2][3] [4] Note: Exact MP depends on solvent polymorphs; see Crystal Structure below.[1]
Crystal System	Orthorhombic, Space Group
Solubility	Soluble in DMSO, DMF, warm Ethanol; insoluble in water.[1]

1.2 Crystal Structure & Packing Logic

According to crystallographic data (Omondi et al., 2009), the high melting point is not merely a function of molecular weight but of a specific supramolecular arrangement:

- Infinite Chains: Molecules are linked head-to-tail via N-H[1]...O hydrogen bonds running along the crystallographic a-axis.[1]
- -Stacking: The aryl rings stack parallel to each other, stabilized by the electron-withdrawing nature of the bromine atoms which reduces electron density in the ring, enhancing
-
interactions.
- Halogen Bonding: Intermolecular Br...O and Br...Br interactions weave these chains into a 3D lattice, significantly raising the energy required to disrupt the crystal lattice (melting).



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Caption: Supramolecular assembly logic of **N-(2,6-dibromophenyl)formamide** driving high thermal stability.

Synthesis Protocol: The Formylation Workflow

To ensure high purity for thermal analysis, a direct formylation of 2,6-dibromoaniline is recommended.[1] The steric hindrance of the amine requires forcing conditions compared to unsubstituted anilines.

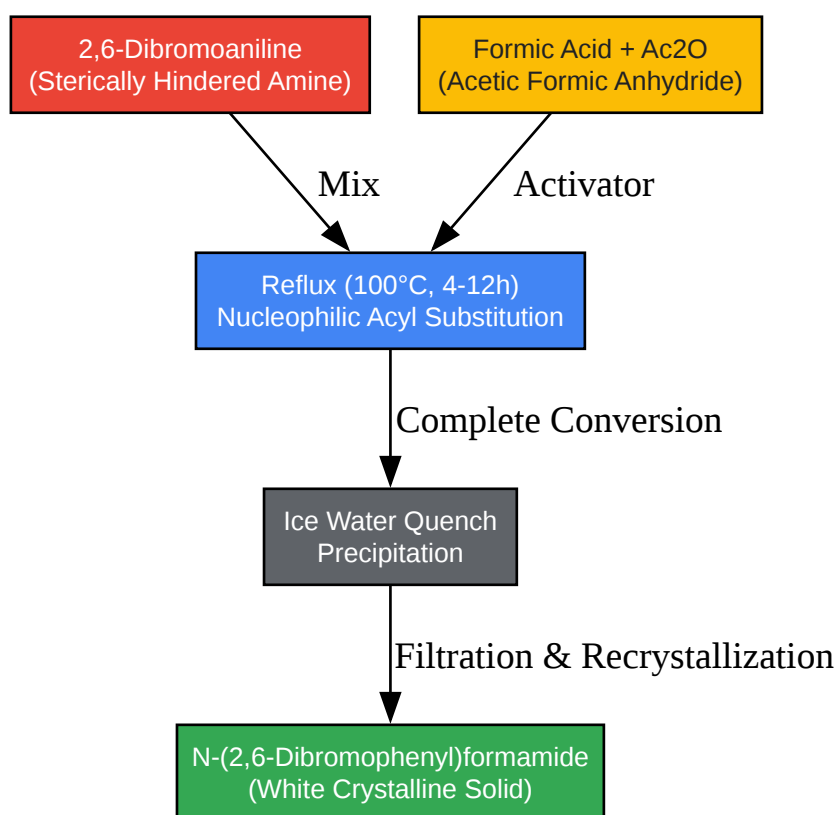
2.1 Reagents & Equipment

- Precursor: 2,6-Dibromoaniline (CAS: 608-30-0)[1][5]
- Reagent: Formic Acid (98%) or Acetic Formic Anhydride (prepared in situ)[1]
- Catalyst: Sulfuric acid (catalytic amounts, optional)
- Solvent: Toluene (for azeotropic water removal) or neat Formic Acid.[1]

2.2 Step-by-Step Methodology

- Activation: Dissolve 2,6-dibromoaniline (1.0 eq) in 98% Formic Acid (5-10 eq).
- Reflux: Heat the mixture to reflux (100–110°C). Monitor by TLC (30% EtOAc/Hexane).[1] The reaction may require 4–12 hours due to steric hindrance.[1]
 - Optimization: If conversion is slow, add Acetic Anhydride (1.1 eq) to generate the more reactive Acetic Formic Anhydride species in situ.

- Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a white/off-white solid.[1]
- Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene to obtain suitable crystals for MP determination.[1]



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Caption: Optimized synthesis workflow overcoming steric hindrance in 2,6-dibromoaniline formylation.

Thermal Stability & Decomposition Profile

The thermal stability of 2,6-dibromo substituted formamides is governed by the strength of the amide bond versus the potential for decarbonylation.

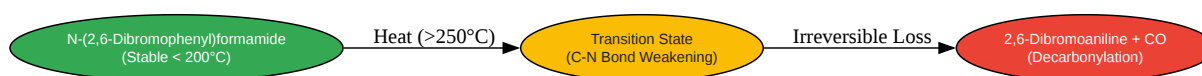
3.1 Thermal Gravimetric Analysis (TGA) Expectations

- Phase I (Drying): < 100°C. Loss of surface moisture or solvent (ethanol/toluene).[1]

- Phase II (Melting): Sharp endotherm (DSC) corresponding to the melting point.[1] No mass loss should occur here.[1]
- Phase III (Decomposition): > 200°C.[1]
 - Mechanism:[1][5][6][7] Unlike alkyl amides which may eliminate via Chugaev-type mechanisms, aryl formamides typically undergo decarbonylation (loss of CO) or hydrolysis (if moisture is present) back to the aniline.[1]
 - Stabilization: The 2,6-dibromo substituents protect the carbonyl carbon from nucleophilic attack, effectively raising the onset temperature of decomposition compared to unsubstituted formanilide.

3.2 Decomposition Pathway

At high temperatures (>250°C), the molecule likely cleaves to release carbon monoxide and the radical/ionic species of the aniline, which then degrades further.



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Caption: Primary thermal decomposition pathway via decarbonylation at elevated temperatures.[1][4]

Applications in Drug Development

The "ortho-effect" utilized in this compound is a strategic tool in medicinal chemistry:

- Metabolic Blockade: The bromine atoms prevent enzymatic hydroxylation at the ortho positions.[1]
- Conformational Locking: The formamide group is locked perpendicular to the ring, mimicking specific transition states of peptide bonds.

- Bioisosteres: This scaffold serves as a precursor for isonitrile synthesis (via dehydration) or as a bioisostere for ureas in kinase inhibitors.[1]

References

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